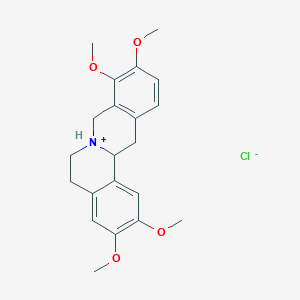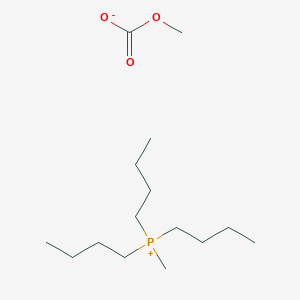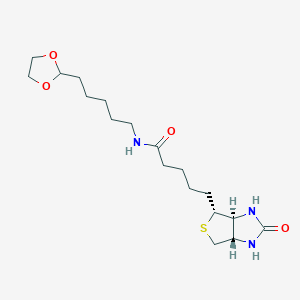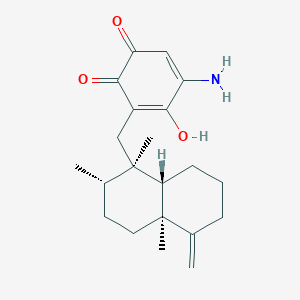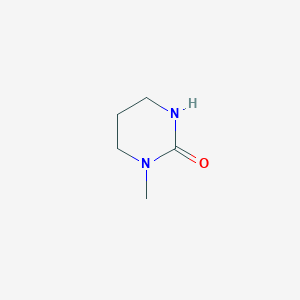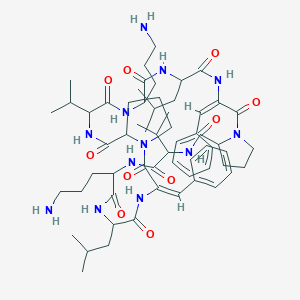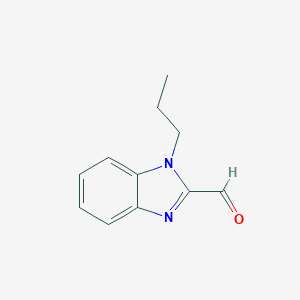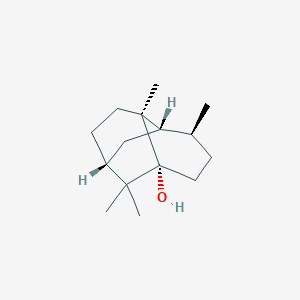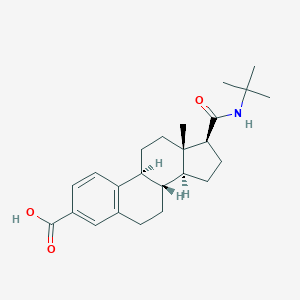
Carbobenzoxyphenylalanylarginyldiazomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbobenzoxyphenylalanylarginyldiazomethane (CBZ-Phe-Arg-diazomethane) is a chemical compound that has been widely used in scientific research as a protease inhibitor. It is a diazomethane derivative of the peptide substrate Phe-Arg, which has been shown to selectively inhibit serine proteases, such as trypsin and chymotrypsin, as well as cysteine proteases, such as papain and cathepsin B.
Mécanisme D'action
CBZ-Phe-Arg-diazomethane inhibits proteases by irreversibly binding to the active site of the enzyme. The diazomethane group of CBZ-Phe-Arg-diazomethane reacts with the active site serine or cysteine residue of the protease, forming a covalent bond. This covalent bond prevents the protease from carrying out its normal function, leading to its inhibition.
Effets Biochimiques Et Physiologiques
CBZ-Phe-Arg-diazomethane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit blood coagulation, reduce inflammation, and inhibit cancer cell growth. CBZ-Phe-Arg-diazomethane has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CBZ-Phe-Arg-diazomethane is its selectivity for serine and cysteine proteases. This selectivity allows researchers to study the function of these enzymes in biological systems with a high degree of specificity. Another advantage is its irreversibility, which allows researchers to study the long-term effects of protease inhibition.
One limitation of CBZ-Phe-Arg-diazomethane is its potential toxicity. Diazomethane is a highly reactive and potentially toxic compound, which can pose a hazard to researchers if not handled properly. Another limitation is its irreversibility, which can make it difficult to study the effects of protease inhibition on the recovery of enzyme function.
Orientations Futures
There are many future directions for the use of CBZ-Phe-Arg-diazomethane in scientific research. One direction is the development of new protease inhibitors with improved selectivity and reversibility. Another direction is the use of CBZ-Phe-Arg-diazomethane in the development of new cancer therapies. CBZ-Phe-Arg-diazomethane has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer drugs. Finally, the use of CBZ-Phe-Arg-diazomethane in the study of protease function in biological systems will continue to be an important area of research.
Méthodes De Synthèse
CBZ-Phe-Arg-diazomethane is synthesized by reacting CBZ-Phe-Arg with diazomethane. CBZ-Phe-Arg is first protected with a carbobenzoxy group to prevent unwanted reactions during the synthesis. Then, diazomethane is added to the mixture, which results in the formation of CBZ-Phe-Arg-diazomethane. The synthesis of CBZ-Phe-Arg-diazomethane is a straightforward process that can be easily carried out in the lab.
Applications De Recherche Scientifique
CBZ-Phe-Arg-diazomethane has been extensively used as a protease inhibitor in scientific research. It has been used to study the role of proteases in various biological processes, such as blood coagulation, inflammation, and cancer progression. CBZ-Phe-Arg-diazomethane has been shown to selectively inhibit serine proteases and cysteine proteases, which makes it a valuable tool for studying the function of these enzymes in biological systems.
Propriétés
Numéro CAS |
113823-66-8 |
|---|---|
Nom du produit |
Carbobenzoxyphenylalanylarginyldiazomethane |
Formule moléculaire |
C24H29N7O4 |
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(3S)-6-(diaminomethylideneamino)-1-diazo-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C24H29N7O4/c25-23(26)28-13-7-12-19(21(32)15-29-27)30-22(33)20(14-17-8-3-1-4-9-17)31-24(34)35-16-18-10-5-2-6-11-18/h1-6,8-11,15,19-20H,7,12-14,16H2,(H,30,33)(H,31,34)(H4,25,26,28)/t19-,20-/m0/s1 |
Clé InChI |
JMZGFZVDYYMNMH-BODALNOCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)/C(=C/[N+]#N)/[O-])NC(=O)OCC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Synonymes |
enzyloxycarbonylphenylalanylarginyldiazomethane carbobenzoxyphenylalanylarginyldiazomethane Cbz-Phe-Arg-CHN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



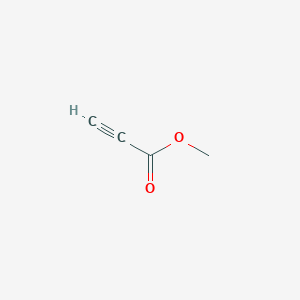
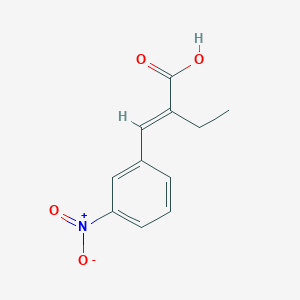
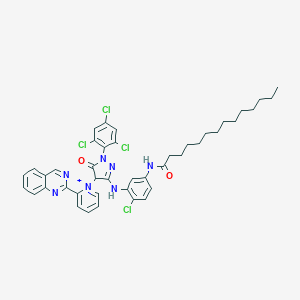
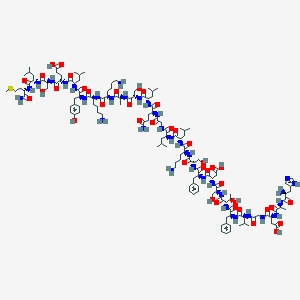
![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)
